![molecular formula C7H7N3O2S B3340524 3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 70661-86-8](/img/structure/B3340524.png)
3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
“3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide” is a chemical compound with the molecular formula C7H7N3O2S . It is a derivative of the 1,2,4-thiadiazine class of compounds .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo thiadiazine 1,1-dioxide derivatives is performed .Molecular Structure Analysis
The molecular structure of this compound shows a delocalization of the negative charge between the N atoms at the 2 and 4 positions . The structure determination indicates that it is an unusual pyridinium-containing heterocycle .Physical And Chemical Properties Analysis
The average mass of “3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide” is 197.214 Da and the monoisotopic mass is 197.025894 Da .Scientific Research Applications
Crystallography
The compound “3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide” has been studied in the field of crystallography . The crystal structure of this compound provides valuable insights into its physical and chemical properties, which can be useful in various scientific applications .
Synthesis of Novel Derivatives
This compound has been used in the synthesis of novel series of 4H-pyrido(4,3-e)-1,2,4-thiadiazine derivatives . These derivatives have potential biological activity, which makes them interesting for further research .
Pharmacological Activities
Derivatives of this compound have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Vasorelaxant Properties
Some derivatives of “3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide” have shown clear vasorelaxant properties . This suggests potential applications in the treatment of cardiovascular diseases .
Myorelaxant Activity
Certain derivatives of this compound have also expressed myorelaxant activity on electrically stimulated guinea pig ileum and on oxytocin-induced contractions of the rat uterus . This indicates potential applications in the field of obstetrics and gynecology .
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide, also known as 3-methyl-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione, are ATP-sensitive potassium channels and PI3Kδ . ATP-sensitive potassium channels play a crucial role in regulating insulin release, while PI3Kδ is involved in various cellular functions, including cell growth and survival .
Mode of Action
This compound acts as an activator of ATP-sensitive potassium channels . By opening these channels, it inhibits insulin release . Additionally, it has been found to inhibit PI3Kδ, a lipid kinase involved in cellular processes such as proliferation, differentiation, and survival .
Biochemical Pathways
The activation of ATP-sensitive potassium channels leads to the efflux of potassium ions, hyperpolarizing the cell membrane and inhibiting the release of insulin . On the other hand, the inhibition of PI3Kδ disrupts the PI3K/AKT/mTOR pathway, which is often overactive in cancer cells .
Result of Action
The activation of ATP-sensitive potassium channels by this compound can lead to the inhibition of insulin release, which may have implications for the treatment of conditions like diabetes . Its inhibition of PI3Kδ can disrupt the growth and survival of certain cancer cells .
Future Directions
properties
IUPAC Name |
3-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-5-9-7-6(3-2-4-8-7)13(11,12)10-5/h2-4H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHSSYLQNVNWJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879077 | |
Record name | 3-Methyl-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide | |
CAS RN |
70661-86-8 | |
Record name | 2H-Pyrido(2,3-e)-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070661868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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